molecular formula C16H14FNO2 B268638 N-[2-(allyloxy)phenyl]-4-fluorobenzamide

N-[2-(allyloxy)phenyl]-4-fluorobenzamide

Cat. No. B268638
M. Wt: 271.29 g/mol
InChI Key: AWOKEYMLVKKOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)phenyl]-4-fluorobenzamide, also known as AF-16, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to modulate the immune system, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer activity in vitro and in vivo. However, N-[2-(allyloxy)phenyl]-4-fluorobenzamide also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, which may make it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]-4-fluorobenzamide. One area of interest is to further elucidate its mechanism of action, particularly with regard to its activity against specific cancer types. Another area of interest is to optimize its use in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has potential applications in other areas, such as radioprotection and immunomodulation, which could be explored in future research.

Synthesis Methods

N-[2-(allyloxy)phenyl]-4-fluorobenzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-allylphenol in the presence of a base, such as triethylamine, to form the desired product. The synthesis of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is relatively straightforward and can be achieved in a few steps with moderate to high yields.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anticancer activity in vitro and in vivo against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been studied for its potential use as a radioprotective agent, as it has been found to protect normal tissues from radiation-induced damage.

properties

Product Name

N-[2-(allyloxy)phenyl]-4-fluorobenzamide

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

4-fluoro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19)

InChI Key

AWOKEYMLVKKOPI-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.